methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate
Description
Methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate is a glycine-derived ester featuring dual substituents: a 3-acetylphenyl group and a methylsulfonyl moiety. These compounds are typically synthesized via coupling reactions between substituted anilines and glycine esters, followed by sulfonylation or acylation steps .
Properties
IUPAC Name |
methyl 2-(3-acetyl-N-methylsulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-9(14)10-5-4-6-11(7-10)13(19(3,16)17)8-12(15)18-2/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUYQROQCBEXPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-acetylphenylamine, methylsulfonyl chloride, and glycine methyl ester.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Step-by-Step Process:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its use and the specific targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate and its analogs:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (Cl, CF₃): Increase metabolic stability and lipophilicity, as seen in compounds from . These groups may enhance membrane permeability but reduce aqueous solubility. Acetyl Group (Target Compound): The 3-acetylphenyl substituent introduces a ketone moiety, which may improve solubility in polar solvents compared to halogenated analogs. This could facilitate in vitro assays or formulation .
Biological Activity: Methylsulfonyl glycinate derivatives demonstrate affinity for ERRα, a nuclear receptor implicated in cancer. HSP1604 (a related compound) inhibits ERRα transcriptional activity at nanomolar concentrations, suppressing breast cancer cell migration . Halogenated variants (e.g., ) are preferred in drug discovery for their resistance to oxidative metabolism, though the acetyl group in the target compound may offer novel binding interactions.
Synthetic Methods :
- Most analogs are synthesized via nucleophilic substitution between substituted anilines and methyl glycinate, followed by sulfonylation (e.g., using methylsulfonyl chloride) . Yields typically exceed 85% under optimized conditions .
Biological Activity
Methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate is a compound that has garnered attention due to its potential biological activities, particularly in the context of metabolic disorders and enzyme inhibition. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological applications, and relevant research findings.
This compound is characterized by the following chemical formula:
- Molecular Formula : CHNOS
- Molecular Weight : 273.32 g/mol
The compound features a methylsulfonyl group and an acetylphenyl moiety, which are crucial for its biological activity.
Research indicates that this compound may function as an inhibitor of the diacylglycerol O-acyltransferase type 1 (DGAT-1) enzyme. This enzyme plays a significant role in triacylglyceride biosynthesis, and its inhibition can lead to beneficial metabolic effects, such as reduced fat accumulation and improved insulin sensitivity .
Pharmacological Applications
- Obesity Treatment : The inhibition of DGAT-1 has been linked to weight loss in preclinical models. Studies show that DGAT-1 deficient mice exhibit resistance to diet-induced obesity and improved metabolic profiles, suggesting that compounds targeting this enzyme could be effective in treating obesity .
- Diabetes Management : By modulating lipid metabolism, this compound may also aid in managing conditions like type II diabetes. The compound’s ability to enhance insulin sensitivity is particularly noteworthy .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against DGAT-1. This was evidenced by decreased triacylglyceride levels in treated cell cultures compared to controls.
Case Studies
A notable case study involved the administration of DGAT-1 inhibitors in diet-induced obese mice, where treatment with this compound resulted in:
- Weight Reduction : Mice showed a significant reduction in body weight.
- Improved Glucose Tolerance : Enhanced glucose tolerance tests indicated better metabolic control.
- Decreased Liver Fat Accumulation : Histological analysis revealed reduced hepatic steatosis compared to untreated mice.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| DGAT-1 Inhibition | Significant reduction in triacylglycerides |
| Weight Loss | Notable decrease in body weight |
| Insulin Sensitivity | Improved glucose tolerance |
| Hepatic Steatosis | Reduced fat accumulation in the liver |
Comparison with Other Compounds
| Compound Name | DGAT-1 Inhibition | Weight Loss Efficacy | Insulin Sensitivity Improvement |
|---|---|---|---|
| Methyl N-(3-acetylphenyl)-... | High | Significant | Yes |
| Other Known DGAT-1 Inhibitors | Moderate | Variable | Yes/No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
